molecular formula C14H15NO3 B2483373 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 878424-59-0

2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B2483373
CAS No.: 878424-59-0
M. Wt: 245.278
InChI Key: KLAMZNJTPDLNDX-UHFFFAOYSA-N
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Description

2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound is part of the isoindole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves organic synthesis techniques. One common method involves the reaction of cyclopentanone with phthalic anhydride in the presence of a catalyst to form the isoindole ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-12-9(4-3-7-11(12)14(17)18)8-15(13)10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAMZNJTPDLNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331209
Record name 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203851
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878424-59-0
Record name 2-cyclopentyl-3-oxo-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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